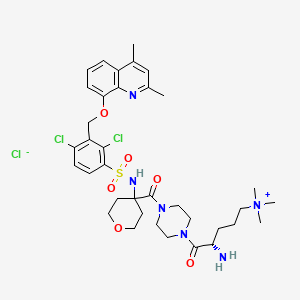

Fasitibant Chloride

Description

Properties

CAS No. |

1157852-02-2 |

|---|---|

Molecular Formula |

C36H49Cl3N6O6S |

Molecular Weight |

800.2 g/mol |

IUPAC Name |

[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium chloride |

InChI |

InChI=1S/C36H49Cl2N6O6S.ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;1H/q+1;/p-1/t29-;/m0./s1 |

InChI Key |

ZNHJDJYKDVGQSH-JMAPEOGHSA-M |

Isomeric SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C.[Cl-] |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Fasitibant Chloride: A Technical Guide to a Potent Bradykinin B2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasitibant chloride, a non-peptide antagonist of the bradykinin B2 receptor, represents a significant area of investigation for the therapeutic management of inflammatory conditions, particularly osteoarthritis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. By competitively inhibiting the binding of bradykinin to the B2 receptor, this compound effectively modulates key inflammatory pathways, offering a targeted approach to reducing pain and inflammation.

Introduction

Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1] Activation of the B2 receptor is implicated in a cascade of events leading to the cardinal signs of inflammation: pain, swelling, and increased vascular permeability. Consequently, antagonism of this receptor presents a compelling strategy for the development of novel anti-inflammatory therapeutics. This compound (formerly known as MEN16132) is a potent and selective non-peptide antagonist of the bradykinin B2 receptor that has been investigated for its potential in treating inflammatory disorders, most notably osteoarthritis of the knee.[2][3] This guide synthesizes the available technical data on this compound to serve as a resource for the scientific and drug development communities.

Mechanism of Action: Targeting the Bradykinin B2 Receptor

This compound functions as a competitive antagonist at the bradykinin B2 receptor. By binding to the receptor, it prevents the endogenous ligand, bradykinin, from initiating the downstream signaling cascade. The bradykinin B2 receptor is coupled to Gq alpha proteins.[4] Upon activation by bradykinin, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB, which upregulate the expression of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. By blocking the initial step in this pathway, this compound effectively mitigates these pro-inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity of this compound (MEN16132)

| Receptor/Tissue | Species | pKi | Reference |

| Bradykinin B2 Receptor (CHO cells) | Human | 10.5 | [5] |

| Lung Fibroblasts | Human | 10.5 | |

| Ileal Smooth Muscle | Rabbit | 10.4 | |

| Ileal Smooth Muscle | Pig | 10.3 |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist.

Table 2: In Vitro Antagonist Potency of this compound (MEN16132)

| Functional Assay | Tissue/Cell Line | Species | pKB | Reference |

| Inositol Phosphate Accumulation | CHO cells (human B2R) | Human | 10.3 | |

| Inositol Phosphate Accumulation | Colonic Myocytes | Guinea Pig | 10.3 | |

| Contractile Response | Detrusor Smooth Muscle | Human | 9.9 | |

| Contractile Response | Ileum Longitudinal Smooth Muscle | Guinea Pig | 10.1 |

pKB is the negative logarithm of the antagonist dissociation constant (KB), indicating the potency of the antagonist in a functional assay.

Table 3: In Vivo Efficacy of this compound in a Rat Model of Carrageenan-Induced Arthritis

| Parameter | Dose (µ g/knee ) | % Inhibition | Reference |

| Joint Pain | 100 | ~40-45% | |

| Edema | 100 | ~50% | |

| Myeloperoxidase Activity | 100 | ~50% | |

| Prostaglandin E2 Metabolites | 100 | ~30% | |

| IL-1β Release | 100 | Not specified | |

| IL-6 Release | 100 | Not specified | |

| GRO/CINC-1 (IL-8) Release | 100 | Not specified |

Data represents the maximal inhibitory effect observed at the specified intra-articular dose.

Clinical Trials

This compound has been evaluated in a Phase II clinical trial for the treatment of symptomatic osteoarthritis of the knee (NCT02205814). This randomized, double-blind, placebo-controlled study was designed to assess the efficacy and safety of a single intra-articular injection of fasitibant at low, intermediate, and high doses. The primary outcome measure was the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) A subscore for pain at 2 weeks post-randomization. While the trial has been completed, detailed quantitative results regarding the change in WOMAC scores are not yet publicly available.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the evaluation of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound (this compound) for the bradykinin B2 receptor.

Materials:

-

Cells or tissues expressing the bradykinin B2 receptor.

-

Radiolabeled bradykinin (e.g., [3H]bradykinin).

-

This compound.

-

Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the cells or tissue in cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the pellet by resuspension in fresh buffer and re-centrifugation. Resuspend the final pellet in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled bradykinin, and varying concentrations of this compound. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Carrageenan-Induced Arthritis in Rats

This in vivo model is used to assess the anti-inflammatory and analgesic effects of this compound.

Materials:

-

Male Wistar rats (or other suitable strain).

-

Carrageenan solution (e.g., 1-3% w/v in sterile saline).

-

This compound solution.

-

Calipers for measuring joint diameter.

-

Analgesia meter (e.g., paw pressure meter) for pain assessment.

Procedure:

-

Induction of Arthritis: Anesthetize the rats and inject a small volume (e.g., 100 µL) of carrageenan solution into the intra-articular space of one knee joint.

-

Drug Administration: Administer this compound (e.g., intra-articularly) at various doses prior to or shortly after the carrageenan injection. A control group should receive a vehicle injection.

-

Assessment of Edema: At specified time points (e.g., 2, 4, 6, and 24 hours) after carrageenan injection, measure the diameter of the knee joint using calipers. The percentage inhibition of edema is calculated by comparing the swelling in the drug-treated group to the vehicle-treated control group.

-

Assessment of Pain (Hyperalgesia): At the same time points, assess the pain response using a paw pressure meter. Apply increasing pressure to the paw of the affected limb and record the pressure at which the rat withdraws its paw. An increase in the withdrawal threshold in the drug-treated group compared to the control group indicates an analgesic effect.

-

Biochemical Analysis: At the end of the experiment, synovial fluid can be collected to measure the levels of inflammatory mediators such as prostaglandins and cytokines using ELISA or other immunoassays.

Conclusion

This compound is a potent and selective bradykinin B2 receptor antagonist with a clear mechanism of action that translates to anti-inflammatory and analgesic effects in preclinical models. The available data strongly support its potential as a therapeutic agent for inflammatory conditions such as osteoarthritis. While the full results of its clinical evaluation are awaited, the foundational scientific evidence underscores the importance of the bradykinin B2 receptor as a therapeutic target and positions this compound as a significant molecule in the ongoing development of novel anti-inflammatory drugs. This technical guide provides a solid framework for researchers and drug developers to understand and further investigate the potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of Carrageenan/Kaolin-Induced Arthritis in Rats and of Inflammatory Cytokine Expressions in Human IL-1β-Stimulated Fibroblast-like Synoviocytes by a Benzylideneacetophenone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Fasitibant Chloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasitibant Chloride, also known as MEN16132, is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] Bradykinin, a key mediator of inflammation and pain, exerts its effects through the activation of B2R. By blocking this interaction, this compound presents a promising therapeutic strategy for managing inflammatory conditions, including osteoarthritis and rheumatoid arthritis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its evaluation and visualization of the associated signaling pathways are also presented to support further research and development.

Chemical Structure and Identifiers

This compound is a complex synthetic molecule. Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | [(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium chloride[1] |

| SMILES String | CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC--INVALID-LINK--(C)C)N)Cl)C.[Cl-][1] |

| InChI | InChI=1S/C36H49Cl2N6O6S.ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;1H/q+1;/p-1/t29-;/m0./s1[1] |

| InChIKey | ZNHJDJYKDVGQSH-JMAPEOGHSA-M[1] |

| CAS Number | 1157852-02-2 |

| Molecular Formula | C₃₆H₄₉Cl₃N₆O₆S |

Physicochemical and Pharmacological Properties

The physicochemical and pharmacological properties of this compound are summarized below. It is important to note that while the molecular weight is calculated, the other physicochemical properties are predicted values from computational models.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 800.23 g/mol | DrugBank Online |

| Water Solubility (Predicted) | 0.000467 mg/mL | ALOGPS |

| logP (Predicted) | -0.41 | ALOGPS |

| logS (Predicted) | -6.2 | ALOGPS |

| pKa (Strongest Acidic, Predicted) | 8.74 | Chemaxon |

| pKa (Strongest Basic, Predicted) | 8.14 | Chemaxon |

Pharmacological Properties

| Property | Description |

| Mechanism of Action | Potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R). |

| Therapeutic Indications (Investigational) | Osteoarthritis, Rheumatoid Arthritis. Fasitibant is also under investigation for intra-articular injection in patients with symptomatic osteoarthritis of the knee. |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by competitively inhibiting the binding of bradykinin to its B2 receptor. The B2R is a G-protein coupled receptor (GPCR) that, upon activation by bradykinin, initiates a cascade of intracellular signaling events leading to inflammation, pain, and vasodilation.

Bradykinin B2 Receptor Signaling Pathway

The binding of bradykinin to the B2R activates heterotrimeric G proteins, primarily Gq and Gi. This activation leads to the stimulation of downstream effector enzymes and the generation of second messengers, culminating in a physiological response. This compound blocks the initial step of this cascade.

Cross-Talk with Fibroblast Growth Factor Receptor (FGFR) Signaling

Recent studies have revealed a cross-talk mechanism where bradykinin B2 receptor activation can transactivate the Fibroblast Growth Factor Receptor-1 (FGFR-1). This leads to the phosphorylation of downstream signaling molecules such as FRSα, ERK1/2, and STAT3, contributing to the inflammatory response. This compound has been shown to inhibit this transactivation.

Experimental Protocols

The following are detailed methodologies for key in vivo and in vitro experiments used to characterize the activity of this compound.

In Vivo: Carrageenan-Induced Arthritis in Rats

This model is used to evaluate the anti-inflammatory and analgesic effects of this compound in an acute inflammatory arthritis setting.

4.1.1. Experimental Workflow

4.1.2. Materials

-

Male Wistar rats (250-300 g)

-

This compound

-

λ-Carrageenan

-

Pentobarbital sodium

-

Sterile saline

-

Calipers for edema measurement

-

Incapacitance tester for pain assessment

-

Reagents for Myeloperoxidase (MPO) assay

-

ELISA kits for cytokine measurement (e.g., IL-1β, IL-6, TNF-α)

4.1.3. Procedure

-

Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the rats with an intraperitoneal (i.p.) injection of pentobarbital sodium (40 mg/kg).

-

Drug Administration: Administer this compound (e.g., 100 µg in 25 µL sterile saline) or vehicle via intra-articular injection into the right knee joint.

-

Induction of Arthritis: Thirty minutes after drug administration, induce arthritis by injecting 25 µL of a 2% carrageenan solution in sterile saline into the same knee joint.

-

Observation Period: Allow the inflammation to develop over a 6-hour period.

-

Measurement of Inflammatory Parameters:

-

Joint Pain (Incapacitance Test): Measure the weight distribution on each hind limb. A decrease in weight-bearing on the inflamed limb indicates pain.

-

Joint Edema: Measure the diameter of the knee joint using calipers before and after carrageenan injection.

-

Neutrophil Infiltration (MPO Assay): At the end of the experiment, sacrifice the animals, collect the synovial tissue, and measure the activity of myeloperoxidase, an enzyme abundant in neutrophils.

-

Cytokine Levels: Homogenize the synovial tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using specific ELISA kits.

-

In Vitro: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the bradykinin B2 receptor.

4.2.1. Materials

-

Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO-K1 or HEK293 cells)

-

Radioligand: [³H]-Bradykinin

-

Non-specific binding control: A high concentration of unlabeled bradykinin or a known B2R antagonist

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound at various concentrations

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

4.2.2. Procedure

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and the radioligand ([³H]-Bradykinin) to wells in triplicate. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled bradykinin).

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro: Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit bradykinin-induced increases in intracellular calcium concentration ([Ca²⁺]i).

4.3.1. Materials

-

A cell line endogenously or recombinantly expressing the bradykinin B2 receptor (e.g., HEK293, CHO)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Bradykinin

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

A fluorescence plate reader or microscope capable of measuring intracellular calcium.

4.3.2. Procedure

-

Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Wash the cells with assay buffer to remove any extracellular dye.

-

Compound Incubation: Add this compound at various concentrations or vehicle to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Stimulation and Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add a solution of bradykinin to each well to stimulate the cells and continuously measure the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the bradykinin-induced calcium response in the presence and absence of the antagonist. Calculate the IC₅₀ value for the inhibition of the calcium response.

Conclusion

This compound is a well-characterized, potent, and selective bradykinin B2 receptor antagonist with demonstrated efficacy in preclinical models of inflammation and pain. Its mechanism of action, involving the blockade of bradykinin-mediated signaling pathways, provides a strong rationale for its development as a therapeutic agent for inflammatory disorders. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound and other novel B2R antagonists. The continued exploration of its clinical potential is warranted.

References

Fasitibant Chloride: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasitibant Chloride, also known as MEN16132, is a potent and selective, non-peptide competitive antagonist of the bradykinin B2 receptor. Developed by Menarini Ricerche, it has been investigated for its therapeutic potential in conditions associated with inflammation and pain, notably osteoarthritis. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and pharmacological profile of this compound, tailored for professionals in the field of drug development and research.

Discovery and Rationale

This compound emerged from research programs focused on identifying small molecule antagonists for the bradykinin B2 receptor. Bradykinin, a potent inflammatory mediator, exerts its effects through the activation of two main receptor subtypes, B1 and B2. The B2 receptor is constitutively expressed in various tissues and is implicated in the acute inflammatory response, pain signaling, and vasodilation. Antagonism of the B2 receptor, therefore, represents a promising therapeutic strategy for a range of inflammatory conditions.

The discovery process, undertaken by Menarini Ricerche, involved the screening and optimization of non-peptide compounds to overcome the limitations of earlier peptide-based antagonists, such as poor oral bioavailability and rapid degradation. This effort led to the identification of MEN16132, a molecule with high affinity and selectivity for the human bradykinin B2 receptor.

Synthesis Pathway

The precise, multi-step synthesis pathway for this compound (4-(S)-amino-5-(4-{4-[2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido]-tetrahydro-2H-4-pyranylcarbonyl}piperazino)-5-oxopentyl](trimethyl)ammonium chloride hydrochloride) is proprietary and not extensively detailed in publicly available literature. However, based on the complex chemical structure, the synthesis likely involves several key stages, including the formation of the quinoline core, synthesis of the sulfonamide intermediate, and subsequent coupling with the piperazine and amino acid-derived fragments.

A generalized, hypothetical synthesis approach would likely involve:

-

Synthesis of the 2,4-dimethyl-8-quinolyloxymethyl moiety: This could be achieved through established methods for quinoline synthesis, followed by functionalization at the 8-position.

-

Preparation of the dichlorinated phenylsulfonamide intermediate: This would involve the chlorination and subsequent sulfonylation of a suitable phenyl precursor.

-

Assembly of the piperazine and tetrahydropyran components: These heterocyclic rings would be synthesized and functionalized to allow for amide bond formation.

-

Coupling and final assembly: The various synthesized fragments would be coupled in a convergent or linear fashion, followed by the introduction of the quaternary ammonium group and final salt formation to yield this compound.

Further details regarding the specific reagents, reaction conditions, and purification methods are not publicly disclosed.

Pharmacological Profile

This compound is characterized by its high binding affinity and potent antagonism at the bradykinin B2 receptor. Extensive preclinical studies have been conducted to evaluate its in vitro and in vivo activity.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed in various cell-based and tissue assays. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding Affinity of this compound (MEN16132) at Bradykinin B2 Receptors

| Tissue/Cell Line | Species | pKi |

| CHO cells (recombinant) | Human | 10.5 |

| Lung fibroblasts | Human | 10.5 |

| Airways | Guinea Pig | 10.0 |

| Ileum longitudinal smooth muscle | Guinea Pig | 10.2 |

| Cultured colonic myocytes | Guinea Pig | 10.3 |

| Uterus | Rat | 10.4 |

| Airways | Rat | 10.1 |

Table 2: In Vitro Functional Antagonist Potency of this compound (MEN16132)

| Assay | Tissue/Cell Line | Species | pKB / pA2 |

| Inositolphosphate Accumulation | CHO cells (recombinant) | Human | 10.3 (pKB) |

| Inositolphosphate Accumulation | Cultured colonic myocytes | Guinea Pig | 10.3 (pKB) |

| Contraction | Detrusor smooth muscle | Human | 9.9 (pKB) |

| Contraction | Ileum longitudinal smooth muscle | Guinea Pig | 10.1 (pKB) |

| Contraction | Uterus | Rat | 9.7 (pKB) |

| Contraction | Urinary Bladder | Rat | 9.7 (pKB) |

Experimental Protocols

Radioligand Binding Assay:

-

Membrane Preparation: Tissues or cells expressing the bradykinin B2 receptor are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: A fixed concentration of radiolabeled bradykinin (e.g., [3H]bradykinin) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (e.g., Contraction Assay):

-

Tissue Preparation: A smooth muscle tissue expressing B2 receptors (e.g., guinea pig ileum) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Agonist Response: A cumulative concentration-response curve to bradykinin is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a defined period.

-

Shift in Agonist Response: A second cumulative concentration-response curve to bradykinin is generated in the presence of this compound.

-

Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value is determined using a Schild plot analysis.

Clinical Development

This compound has been investigated in clinical trials for the treatment of pain associated with osteoarthritis of the knee.

Clinical Trial NCT02205814:

This was a Phase 2, double-blind, randomized, placebo-controlled, dose-finding study to evaluate the efficacy, safety, and tolerability of a single intra-articular injection of Fasitibant in patients with symptomatic knee osteoarthritis. The primary efficacy endpoint was the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score. While the trial has been completed, detailed results beyond the primary endpoint have not been widely published in peer-reviewed literature.

Visualizations

Bradykinin B2 Receptor Signaling Pathway

Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine Fasitibant's affinity.

This compound Drug Development Timeline

Caption: A logical flow of the drug development process for this compound.

Fasitibant Chloride: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fasitibant chloride, also known as MEN16132, is a potent and selective non-peptide antagonist of the bradykinin B2 receptor. It has been investigated for its potential therapeutic effects in inflammatory conditions, particularly osteoarthritis. While extensive preclinical data have elucidated its pharmacodynamic profile and mechanism of action, publicly available information on its clinical pharmacokinetics in humans remains limited. This technical guide provides a comprehensive overview of the currently available preclinical pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental protocols from key studies.

Introduction

Bradykinin is a pro-inflammatory peptide that exerts its effects through the activation of two G-protein coupled receptors, B1 and B2. The bradykinin B2 receptor is constitutively expressed in various tissues and is implicated in the acute inflammatory response, mediating effects such as vasodilation, increased vascular permeability, and pain.[1] this compound is a synthetic, small molecule antagonist that selectively targets the bradykinin B2 receptor, thereby inhibiting the downstream signaling cascades initiated by bradykinin.[2][3] Its development has been focused on mitigating the inflammatory processes associated with conditions like osteoarthritis.[2]

Pharmacodynamics

This compound demonstrates high affinity and potency for the human bradykinin B2 receptor.[4] Its mechanism of action involves competitive inhibition of bradykinin binding to the B2 receptor, thereby blocking the subsequent inflammatory cascade.

In Vitro Studies

-

Receptor Binding Affinity: In vitro studies using Chinese Hamster Ovary (CHO) cells expressing the human bradykinin B2 receptor have shown that this compound has a high binding affinity, with a pKi of 10.5.

-

Functional Antagonism: this compound effectively antagonizes bradykinin-induced signaling. In human fibroblast-like synoviocytes, a 1 µM concentration of this compound, pre-incubated for 30 minutes, was shown to reduce bradykinin-induced prostaglandin E2 (PGE2) formation and cyclooxygenase-2 (COX-2) gene expression.

In Vivo Studies

Preclinical in vivo studies have demonstrated the anti-inflammatory effects of this compound in animal models.

-

Carrageenan-Induced Arthritis in Rats: In a well-established model of inflammatory arthritis, intra-articular administration of this compound was shown to significantly reduce knee joint inflammation. When administered in combination with the corticosteroid dexamethasone, this compound exhibited a synergistic effect, leading to a more potent inhibition of inflammatory responses compared to either drug alone. Specifically, the combination was more effective at inhibiting joint pain, edema, and the release of inflammatory mediators.

-

Bradykinin-Induced Bronchoconstriction in Guinea Pigs: Intravenous administration of this compound in anesthetized guinea pigs dose-dependently inhibited bradykinin-induced bronchoconstriction. The inhibitory effect was long-lasting, with a duration of action exceeding 8 hours at a dose of 30 nmol/kg.

Signaling Pathway

The binding of bradykinin to its B2 receptor activates G-proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the production of pro-inflammatory mediators such as prostaglandins and cytokines. This compound, by blocking the initial binding of bradykinin, effectively inhibits this entire downstream pathway.

Figure 1: Simplified signaling pathway of the bradykinin B2 receptor and the inhibitory action of this compound.

Pharmacokinetics

Note: There is a significant lack of publicly available, quantitative pharmacokinetic data for this compound in humans. The following information is based on preclinical studies.

Preclinical Pharmacokinetic Parameters

Detailed pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability of this compound in various animal species have not been extensively published. However, some qualitative descriptions of its pharmacokinetic profile are available from in vivo studies.

| Parameter | Species | Route of Administration | Observation | Reference |

| Duration of Action | Guinea Pig | Intravenous | Long-lasting, with inhibitory effects on bronchoconstriction observed for over 8 hours at 30 nmol/kg. |

Absorption, Distribution, Metabolism, and Excretion (ADME)

Experimental Protocols

Carrageenan-Induced Inflammatory Arthritis in Rats

-

Objective: To evaluate the anti-inflammatory effects of this compound, alone and in combination with dexamethasone, in a rat model of arthritis.

-

Animal Model: Male Wistar rats.

-

Induction of Arthritis: Arthritis was induced by a single intra-articular injection of carrageenan into the knee joint.

-

Drug Administration: this compound and/or dexamethasone were administered via intra-articular injection 30 minutes prior to the carrageenan challenge.

-

Assessments:

-

Joint Pain: Assessed by measuring the weight-bearing distribution on the hind paws.

-

Edema: Measured by the volume of the knee joint.

-

Inflammatory Mediators: Levels of prostaglandins and cytokines (e.g., IL-1β, IL-6) in the synovial fluid and joint tissue were quantified using ELISA.

-

-

Workflow Diagram:

Figure 2: Experimental workflow for the carrageenan-induced arthritis model in rats.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the human bradykinin B2 receptor.

-

System: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human bradykinin B2 receptor.

-

Method: Competitive radioligand binding assay.

-

Cell membranes were incubated with a fixed concentration of a radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-bradykinin).

-

Increasing concentrations of unlabeled this compound were added to compete for binding with the radioligand.

-

After incubation, the bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki (inhibition constant) was then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the bradykinin B2 receptor with demonstrated anti-inflammatory efficacy in preclinical models. Its mechanism of action, involving the blockade of bradykinin-mediated signaling, makes it a molecule of interest for inflammatory diseases. However, a significant gap exists in the understanding of its clinical pharmacokinetics. The lack of publicly available human ADME and pharmacokinetic data is a major limitation for a complete assessment of its therapeutic potential. Further studies and the publication of clinical trial data are necessary to fully elucidate the pharmacokinetic profile of this compound in humans.

References

- 1. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Fasitibant Chloride's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of Fasitibant Chloride (also known as MEN16132), a potent and selective non-peptide antagonist of the bradykinin B2 (B2) receptor. The document details the binding affinity of this compound across various species and tissues, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound has demonstrated high affinity for the bradykinin B2 receptor in numerous in vitro studies. The following table summarizes the key binding affinity values (pKi) obtained from radioligand competition binding assays. The pKi value is the negative logarithm of the inhibitory constant (Ki), with higher values indicating greater binding affinity.

| Species | Tissue/Cell Line | Radioligand | pKi | Reference |

| Human | CHO cells expressing human B2 receptor | [3H]bradykinin | 10.5 | [1] |

| Human | Lung fibroblasts | [3H]bradykinin | 10.5 | [1] |

| Human | Fibroblast-like synoviocytes | [3H]bradykinin | - | [2] |

| Guinea Pig | Airways | [3H]bradykinin | 10.0 | [1] |

| Guinea Pig | Ileum longitudinal smooth muscle | [3H]bradykinin | 10.2 | [1] |

| Guinea Pig | Cultured colonic myocytes | [3H]bradykinin | 10.3 | |

| Rat | Uterus | [3H]bradykinin | 10.4 | |

| Rat | Airways | [3H]bradykinin | 10.1 |

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq and Gi pathways upon activation by its endogenous ligand, bradykinin. This activation initiates a cascade of intracellular events leading to various physiological responses. This compound acts by competitively blocking the binding of bradykinin to this receptor, thereby inhibiting downstream signaling.

Experimental Protocols

The binding affinity of this compound to the bradykinin B2 receptor is typically determined using a competitive radioligand binding assay. The following is a representative protocol synthesized from established methodologies.

Materials

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human bradykinin B2 receptor.

-

Radioligand: [3H]bradykinin.

-

Non-specific Binding Control: A high concentration of unlabeled bradykinin.

-

Test Compound: this compound (MEN16132) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well Plates.

-

Glass Fiber Filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.

-

Filtration Manifold.

-

Scintillation Counter and Scintillation Fluid.

Procedure

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 3-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

25 µL of assay buffer (for total binding) or non-specific binding control.

-

25 µL of this compound at various concentrations.

-

50 µL of [3H]bradykinin diluted in assay buffer.

-

150 µL of the prepared cell membranes.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Dry the filters, place them in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the radioligand binding assay described above.

This technical guide provides a comprehensive summary of the in vitro binding characteristics of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.

References

- 1. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Fasitibant Chloride: A Technical Guide for Osteoarthritis and Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fasitibant chloride (formerly known as MEN16132) is a potent and selective, non-peptide antagonist of the bradykinin B2 receptor. Bradykinin, a pro-inflammatory peptide, is implicated in the pathophysiology of both osteoarthritis (OA) and rheumatoid arthritis (RA) through its role in mediating pain, inflammation, and cartilage degradation. This technical guide provides a comprehensive overview of the current state of research on this compound for these indications, consolidating available preclinical and clinical data, detailing experimental methodologies, and visualizing key biological pathways and workflows. While preclinical evidence in models of inflammatory arthritis is promising, and clinical investigations in osteoarthritis have been undertaken, a notable gap in publicly available data for rheumatoid arthritis exists. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting the bradykinin B2 receptor in arthritic diseases.

Mechanism of Action: Targeting the Bradykinin B2 Receptor

This compound exerts its pharmacological effect by competitively blocking the bradykinin B2 receptor (B2R). Bradykinin, upon binding to the constitutively expressed B2R on various cell types within the joint, including synoviocytes, chondrocytes, and sensory neurons, initiates a cascade of intracellular signaling events.[1][2] This activation contributes to the cardinal signs of arthritis:

-

Pain: Bradykinin directly excites and sensitizes nociceptive sensory nerve fibers, leading to the perception of pain.[1]

-

Inflammation: It promotes vasodilation and increases vascular permeability, contributing to edema and the recruitment of inflammatory cells.[3] Furthermore, it stimulates the release of other pro-inflammatory mediators, such as prostaglandins and cytokines (e.g., Interleukin-6 and Interleukin-8), from synoviocytes and chondrocytes.[1]

-

Cartilage Degradation: Emerging evidence suggests that bradykinin may contribute to the degradation of cartilage matrix, a hallmark of osteoarthritis.

By antagonizing the B2R, this compound aims to interrupt these pathological processes, thereby reducing pain and inflammation in arthritic joints.

Signaling Pathway of Bradykinin B2 Receptor in Chondrocytes

Caption: Bradykinin B2 receptor signaling cascade in chondrocytes.

Preclinical Research in Inflammatory Arthritis

This compound has been evaluated in a rat model of carrageenan-induced inflammatory arthritis, a commonly used model to assess the efficacy of anti-inflammatory and analgesic compounds.

Quantitative Data from Preclinical Studies

The following table summarizes the key findings from a study investigating the effects of intra-articular administration of this compound, both alone and in combination with dexamethasone, in a carrageenan-induced arthritis model in rats.

| Parameter Measured | Treatment Group | Dose (per knee) | Result (Inhibition %) |

| Knee Joint Incapacitation (Pain) | This compound | 100 µg | ~40-45% |

| Dexamethasone | 100 µg | ~40-45% | |

| This compound + Dexamethasone | 100 µg each | ~100% | |

| Knee Joint Edema (Swelling) | This compound | 100 µg | ~50% |

| Dexamethasone | 100 µg | ~50% | |

| This compound + Dexamethasone | 100 µg each | ~100% | |

| Prostaglandin E2 Metabolites in Synovial Fluid | This compound | 100 µg | ~30% |

| Dexamethasone | 100 µg | ~30% | |

| This compound + Dexamethasone | 100 µg each | ~80% | |

| IL-1β Levels in Synovium | This compound | 100 µg | Significant Reduction |

| Dexamethasone | 100 µg | Significant Reduction | |

| This compound + Dexamethasone | 100 µg each | Greater reduction than either drug alone | |

| IL-6 Levels in Synovium | This compound | 100 µg | Significant Reduction |

| Dexamethasone | 100 µg | Significant Reduction | |

| This compound + Dexamethasone | 100 µg each | Greater reduction than either drug alone | |

| GRO/CINC-1 (rat IL-8) Levels in Synovium | This compound | 100 µg | Significant Reduction |

| Dexamethasone | 100 µg | Significant Reduction | |

| This compound + Dexamethasone | 100 µg each | Greater reduction than either drug alone |

These preclinical data demonstrate that this compound effectively reduces pain and swelling in a model of inflammatory arthritis. Notably, the combination with dexamethasone showed a synergistic effect, suggesting a potential for combination therapy.

Clinical Research in Osteoarthritis

This compound has been investigated in Phase 2 clinical trials for the treatment of pain associated with knee osteoarthritis. The primary route of administration in these studies was intra-articular injection.

Overview of Clinical Trials

Two key Phase 2 clinical trials are registered for this compound in knee osteoarthritis:

| ClinicalTrial.gov Identifier | Study Title | Status | Phase |

| NCT01091116 | A Locally Injected Bradykinin Antagonist for TReatment of OSteoarthritiS | Completed | 2 |

| NCT02205814 | Fasitibant Intra-articular Injection in Patients With Symptomatic Osteoarthritis of the Knee | Completed | 2 |

Clinical Efficacy and Safety Data

Detailed quantitative results from these clinical trials have not been widely published in peer-reviewed literature. The primary efficacy endpoint for both studies was the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore. The WOMAC is a validated, patient-reported outcome measure used to assess pain, stiffness, and physical function in individuals with osteoarthritis of the knee and hip. The Patient Global Assessment (PGA) of disease activity is another key outcome measure often used in arthritis trials.

Note: Due to the limited availability of published data, a comprehensive summary of the clinical efficacy and safety of this compound in osteoarthritis cannot be provided at this time. Researchers are encouraged to monitor for future publications or presentations of these trial results.

Research in Rheumatoid Arthritis

To date, there is a notable absence of publicly available preclinical or clinical research specifically investigating this compound for the treatment of rheumatoid arthritis. While the underlying mechanism of action—antagonism of the pro-inflammatory mediator bradykinin—suggests potential therapeutic relevance in RA, dedicated studies are required to establish its efficacy and safety in this patient population.

Experimental Protocols

Carrageenan-Induced Inflammatory Arthritis in Rats

This protocol is a standard preclinical model for evaluating the anti-inflammatory and analgesic effects of novel compounds.

Objective: To induce a localized, acute inflammatory response in the rat knee joint to assess the efficacy of therapeutic agents.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220g)

-

Carrageenan (1% solution in sterile saline)

-

Anesthetic (e.g., isoflurane, pentobarbital)

-

Microsyringes

-

Plethysmometer or calipers for measuring joint diameter

-

Analgesia assessment equipment (e.g., incapacitance tester)

Procedure:

-

Anesthetize the rats according to approved institutional animal care and use committee protocols.

-

Inject a small volume (e.g., 25-50 µL) of 1% carrageenan solution directly into the intra-articular space of the rat's right knee joint. The contralateral (left) knee can be injected with sterile saline as a control.

-

Administer the test compound (e.g., this compound) and vehicle control via the desired route (e.g., intra-articular, intraperitoneal, oral) at a specified time point relative to the carrageenan injection (e.g., 30 minutes prior).

-

At predetermined time points post-carrageenan injection (e.g., 3, 6, 24 hours), assess inflammatory parameters:

-

Edema: Measure the diameter of the knee joint using calipers or a plethysmometer. The change in diameter from baseline is calculated.

-

Pain/Incapacitation: Quantify weight-bearing on the affected limb using an incapacitance tester.

-

-

At the end of the experiment, euthanize the animals and collect synovial fluid and/or synovial tissue for further analysis (e.g., cytokine measurement, histology).

Experimental Workflow: Carrageenan-Induced Arthritis Model

Caption: Workflow for the rat carrageenan-induced arthritis model.

Radioligand Binding Assay for Bradykinin B2 Receptor

This assay is used to determine the binding affinity of a compound for the bradykinin B2 receptor.

Objective: To quantify the interaction between a test compound and the bradykinin B2 receptor.

Materials:

-

Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO-K1 or HEK293 cells)

-

Radioligand (e.g., [³H]-Bradykinin)

-

Test compound (e.g., this compound) at various concentrations

-

Non-specific binding control (e.g., a high concentration of unlabeled bradykinin or another B2 receptor antagonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Filtration manifold

-

Scintillation fluid and counter

Procedure:

-

In a 96-well plate, add assay buffer, the radioligand, and either the test compound at various concentrations or the non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding. The data can then be used to determine the IC50 and Ki of the test compound.

Measurement of Cytokines in Synovial Fluid

This protocol describes a common method for quantifying the levels of pro-inflammatory cytokines in synovial fluid samples.

Objective: To measure the concentration of specific cytokines (e.g., IL-1β, IL-6, IL-8) in synovial fluid.

Materials:

-

Synovial fluid samples collected from preclinical models or clinical subjects

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based immunoassay kits for the specific cytokines of interest

-

Microplate reader

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure (using ELISA as an example):

-

Centrifuge the synovial fluid samples to remove cells and debris.

-

Prepare the standards and samples according to the ELISA kit manufacturer's instructions. This may involve dilution of the samples.

-

Add the standards and samples to the wells of the antibody-coated microplate provided in the kit.

-

Incubate the plate to allow the cytokines to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add the detection antibody, which will bind to the captured cytokine.

-

Incubate and wash the plate.

-

Add the enzyme-conjugated secondary antibody and incubate.

-

Wash the plate and add the substrate solution. A color change will develop in proportion to the amount of cytokine bound.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokines in the samples.

Future Directions and Conclusion

This compound, as a selective bradykinin B2 receptor antagonist, represents a targeted therapeutic approach for arthritic conditions. Preclinical data in a model of inflammatory arthritis are encouraging, demonstrating both analgesic and anti-inflammatory effects. While Phase 2 clinical trials have been completed in patients with knee osteoarthritis, the public dissemination of these results is awaited to fully understand its clinical potential in this indication.

A significant gap in the current research landscape is the lack of investigation into this compound for rheumatoid arthritis. Given the role of bradykinin in inflammation and pain, which are central to RA pathology, preclinical and clinical studies in this area are warranted.

This technical guide provides a consolidated resource for researchers and drug developers. The detailed experimental protocols and visualized pathways are intended to facilitate further investigation into the therapeutic utility of this compound and the broader field of bradykinin B2 receptor antagonism in osteoarthritis and rheumatoid arthritis.

References

- 1. Meaningful Within-Patient Change in WOMAC Domains in Patients with Moderate-To- Severe Osteoarthritis - ACR Meeting Abstracts [acrabstracts.org]

- 2. The Efficacy, Tolerability, and Joint Safety of Fasinumab in Osteoarthritis Pain: A Phase IIb/III Double-Blind, Placebo-Controlled, Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinically important improvement in the WOMAC and predictor factors for response to non-specific non-steroidal anti-inflammatory drugs in osteoarthritic patients: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Bradykinin B2 Receptor in Inflammatory Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin, a potent inflammatory mediator, exerts its effects through the activation of two G protein-coupled receptors, B1 and B2.[1] The bradykinin B2 receptor (B2R), encoded by the BDKRB2 gene, is constitutively expressed in a wide array of tissues and is central to the initiation and propagation of acute inflammatory responses.[2][3][4] Upon activation by its primary ligand, bradykinin, the B2R triggers a cascade of intracellular signaling events that culminate in the cardinal signs of inflammation: vasodilation, increased vascular permeability, edema, and pain.[5] This technical guide provides an in-depth overview of the B2R's role in inflammation, focusing on its signaling pathways, quantitative data on ligand interactions, and detailed experimental protocols for its study.

Bradykinin B2 Receptor Signaling Pathways

The B2R is primarily coupled to Gαq and Gαi proteins. Activation of these G proteins initiates a complex network of downstream signaling cascades that drive the inflammatory response.

Gαq-Mediated Pathway

Upon bradykinin binding, the B2R activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC). This cascade ultimately contributes to the production of pro-inflammatory mediators and increased vascular permeability.

Mitogen-Activated Protein Kinase (MAPK) Pathway

B2R activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK). This activation can occur through G protein-dependent mechanisms and β-arrestin-mediated signaling. The Ras/Raf-1/ERK pathway has been shown to be crucial for B2R-mediated activation of NF-κB and subsequent expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.

Nuclear Factor-κB (NF-κB) Pathway

A critical downstream effector of B2R signaling in inflammation is the transcription factor Nuclear Factor-κB (NF-κB). Activation of the NF-κB pathway by bradykinin leads to the transcription of a host of pro-inflammatory genes, including those encoding cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8), as well as COX-2. This transcriptional amplification plays a pivotal role in sustaining the inflammatory response.

Diagram of the Bradykinin B2 Receptor Signaling Pathway

Caption: Bradykinin B2 Receptor Signaling Cascade.

Quantitative Data

The following tables summarize key quantitative data for the interaction of various ligands with the bradykinin B2 receptor.

Table 1: Binding Affinities (pKi) and Functional Potencies (pKB/pA2) of B2 Receptor Ligands

| Compound | Species | Assay Type | pKi / pKB / pA2 | Reference |

| Bradykinin | Human | Radioligand Binding | 9.15 (pKi) | |

| Rat | Radioligand Binding | 9.35 (pKi) | ||

| Human | IP3 Assay | 8.56 (pKB) | ||

| Rat | IP3 Assay | 9.79 (pKB) | ||

| Icatibant (HOE 140) | Human | Radioligand Binding | 10.52 (pKi) | |

| Human | Umbilical Vein Contraction | 8.18 (pKB) | ||

| Human | Corneal Epithelial Cells | 8.54 (pA2) | ||

| Rabbit | Radioligand Binding | 10.1 (pKi) | ||

| Pig | Radioligand Binding | 9.9 (pKi) | ||

| FR173657 | Human | Radioligand Binding | 8.66 (pKi) | |

| Rat | Radioligand Binding | 9.81 (pKi) | ||

| Human | Umbilical Vein Contraction | 7.80 (pKB) | ||

| Rabbit | Hypotension Assay | 57 ± 9 nmol/kg (ID50) | ||

| Guinea Pig | Hypotension Assay | 215 ± 56 nmol/kg (ID50) | ||

| Rat | Hypotension Assay | 187 ± 50 nmol/kg (ID50) | ||

| MEN16132 | Rabbit | Radioligand Binding | 10.4 (pKi) | |

| Pig | Radioligand Binding | 10.3 (pKi) | ||

| PHA-022121 | Human | Radioligand Binding | 0.47 nM (Ki) | |

| Human | Calcium Mobilization | 0.15 nM (Kb) | ||

| PHA-022484 | Human | Radioligand Binding | 0.70 nM (Ki) | |

| Human | Calcium Mobilization | 0.26 nM (Kb) |

Table 2: In Vivo Efficacy of B2 Receptor Antagonists in Inflammatory Models

| Antagonist | Model | Species | Dose | Effect | Reference |

| FR167344 | Carrageenan-induced paw edema | Rat | 2.7 mg/kg (oral) | ID50 for edema inhibition | |

| Kaolin-induced writhing | Mouse | 2.8 mg/kg (oral) | ID50 for writhing inhibition | ||

| Caerulein-induced pancreatitis | Rat | 13.8 mg/kg (oral) | ID50 for edema inhibition | ||

| HOE 140 | Carrageenan-induced paw edema | Rat | - | Inhibition of edema | |

| Thermally-induced paw edema | Rat | - | Inhibition of edema | ||

| Ischemia/Reperfusion Injury | Rat | 1.0 mg/kg (i.v.) | Inhibition of vascular permeability and neutrophil recruitment | ||

| NPC 567 | Carrageenan-induced paw edema | Rat | - | Inhibition of edema, hyperalgesia, and hyperthermia | |

| FR173657 | Carrageenan-induced paw edema | Mouse | 30 mg/kg | Attenuation of edema |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the bradykinin B2 receptor's role in inflammation are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound for the B2 receptor.

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human or rat B2 receptor (e.g., CHO-K1, HEK293).

-

Radioligand: [³H]-Bradykinin.

-

Non-specific Binding Control: A high concentration of unlabeled bradykinin or a known B2R antagonist (e.g., Icatibant).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions.

-

96-well plates.

-

Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation fluid and counter.

-

Filtration manifold.

Procedure:

-

Thaw cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.

-

In a 96-well plate, add 25 µL of Assay Buffer (for total binding) or non-specific binding control.

-

Add 25 µL of serially diluted test compound.

-

Add 50 µL of [³H]-Bradykinin diluted in Assay Buffer.

-

Add 100 µL of diluted cell membranes.

-

Incubate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Wash the filters three times with 200 µL of ice-cold Wash Buffer.

-

Dry the filters, add scintillation fluid, and measure radioactivity.

Diagram of the Radioligand Binding Assay Workflow

Caption: Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following B2R activation.

Materials:

-

Cells: HEK293 cells stably expressing the B2 receptor.

-

Culture Medium: DMEM, 10% FBS, Penicillin-Streptomycin.

-

Assay Plate: Black, clear-bottom 96-well microplates.

-

Calcium Indicator: Fluo-4 Direct™ Calcium Assay Kit or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Bradykinin.

-

Antagonist (for validation): Icatibant (HOE 140).

-

Fluorescence plate reader.

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Prepare the calcium indicator dye solution according to the manufacturer's protocol.

-

Remove the culture medium and add the dye solution to each well.

-

Incubate for 30-60 minutes at 37°C.

-

Place the plate in the fluorescence reader and measure baseline fluorescence.

-

Add bradykinin (or test compound followed by bradykinin for antagonist testing).

-

Immediately begin measuring fluorescence intensity over time.

Diagram of the Calcium Mobilization Assay Workflow

Caption: Calcium Mobilization Assay Workflow.

Western Blot for Phospho-ERK

This protocol is used to detect the phosphorylation of ERK, a downstream target of B2R signaling.

Materials:

-

Cells: Cell line of interest (e.g., mIMCD-3).

-

Stimulation: Bradykinin.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Protein Assay: BCA assay kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Blocking Buffer: 5% BSA or non-fat milk in TBST.

-

Primary Antibodies: Anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to ~80% confluency and serum-starve for 4-6 hours.

-

Stimulate cells with bradykinin for the desired time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour.

-

Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.

NF-κB Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.

Materials:

-

Cells: HEK293 cells co-transfected with an NF-κB-luciferase reporter vector and a constitutively expressing Renilla luciferase vector.

-

Test compounds/Bradykinin.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Seed transfected cells in a 96-well plate.

-

Treat cells with test compounds or bradykinin for the desired time (typically 6-24 hours).

-

Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol.

-

Measure both firefly and Renilla luciferase activity.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory effects of B2R antagonists.

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Carrageenan: 1% solution in saline.

-

Test Compound: B2R antagonist.

-

Plethysmometer.

Procedure:

-

Administer the B2R antagonist (e.g., orally or subcutaneously) at a predetermined time before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Inject an equal volume of saline into the left hind paw as a control.

-

Measure the paw volume of both hind paws at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.

-

Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

Conclusion

The bradykinin B2 receptor is a key player in the orchestration of inflammatory responses. Its activation triggers a complex network of signaling pathways, leading to the production of pro-inflammatory mediators and the classic signs of inflammation. The detailed understanding of these pathways, coupled with robust quantitative data and standardized experimental protocols, is crucial for the development of novel therapeutic agents targeting the B2R for the treatment of a wide range of inflammatory diseases. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals working in this critical area of pharmacology.

References

- 1. Suppression of carrageenan-induced hyperalgesia, hyperthermia and edema by a bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 5. Flow Cytometric Analysis of Internal Calcium Mobilization via a B2‐Bradykinin Receptor on a Subclone of PC‐12 Cells | Semantic Scholar [semanticscholar.org]

Molecular Targets of Fasitibant Chloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasitibant Chloride, also known as MEN16132, is a potent and selective non-peptide antagonist of the Bradykinin B2 (B2) receptor. This document provides a comprehensive overview of the molecular targets of this compound, detailing its interaction with the B2 receptor and the subsequent downstream signaling effects. Quantitative data on binding affinity and functional inhibition are presented, along with detailed experimental methodologies for key assays. Signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the mechanism of action of this compound.

Primary Molecular Target: Bradykinin B2 Receptor

The principal molecular target of this compound is the Bradykinin B2 (B2) receptor, a G-protein coupled receptor (GPCR). This compound acts as a competitive antagonist at this receptor, inhibiting the binding of the endogenous ligand bradykinin and thereby blocking its pro-inflammatory and pain-sensitizing effects.

Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity of this compound for the B2 receptor. These studies demonstrate that this compound exhibits high affinity for the B2 receptor, with pKi values in the nanomolar range.

| Parameter | Value | Species/Tissue | Reference |

| pKi | 10.4 | Rabbit Ileal Smooth Muscle | [1] |

| pKi | 10.3 | Pig Ileal Smooth Muscle | [1] |

| IC50 | 0.083 nM | Rabbit Ileal Smooth Muscle | [1] |

Downstream Signaling Pathways and Effects

By antagonizing the Bradykinin B2 receptor, this compound modulates several downstream signaling pathways implicated in inflammation and pain. Activation of the B2 receptor by bradykinin typically leads to the activation of Gq and Gi proteins, resulting in increased intracellular calcium and inhibition of adenylate cyclase, respectively[2][3]. This cascade further activates phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways.

This compound's blockade of the B2 receptor leads to the inhibition of these downstream events, resulting in a reduction of pro-inflammatory mediators.

Inhibition of Prostaglandin E2 (PGE2) and COX-2 Expression

In human fibroblast-like synoviocytes, this compound has been shown to prevent bradykinin-induced production of Prostaglandin E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2). A 1 µM concentration of this compound, with a 30-minute preincubation, was effective in reducing bradykinin-induced PGE2 formation and COX-2 gene expression.

Reduction of Pro-inflammatory Cytokine Release

In vivo studies in rats with carrageenan-induced inflammatory arthritis have demonstrated that intra-articular administration of this compound (100 µg per knee) significantly reduces the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and GRO/CINC-1 (the rat analogue of human IL-8) in synovial tissue.

| Downstream Effect | Model System | Observed Effect | Reference |

| PGE2 Formation | Human Synovial Cells | Reduction | |

| COX-2 Gene Expression | Human Synovial Cells | Reduction | |

| IL-1β Release | Rat Synovium | Significant Reduction | |

| IL-6 Release | Rat Synovium | Significant Reduction | |

| GRO/CINC-1 Release | Rat Synovium | Significant Reduction |

Experimental Protocols

Radioligand Binding Assay for Bradykinin B2 Receptor

This protocol is a generalized procedure based on standard radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for the Bradykinin B2 receptor.

Materials:

-

Cell membranes expressing the Bradykinin B2 receptor (e.g., from rabbit or pig ileal smooth muscle).

-

Radioligand: [3H]-Bradykinin.

-

Non-specific binding control: A high concentration of unlabeled bradykinin.

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, [3H]-Bradykinin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or unlabeled bradykinin (for non-specific binding).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is a generalized procedure for a sandwich ELISA.

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in biological samples following treatment with this compound.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.

-

Biological samples (e.g., synovial fluid, cell culture supernatant).

-

Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Standard cytokine solution of known concentration.

-

Wash Buffer (e.g., PBS with 0.05% Tween 20).

-

Substrate solution (e.g., TMB).

-

Stop solution (e.g., 2N H2SO4).

-

Microplate reader.

Procedure:

-

Prepare serial dilutions of the standard cytokine to generate a standard curve.

-

Add standards and samples to the wells of the ELISA plate and incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add the detection antibody and incubate.

-

Wash the plate to remove unbound detection antibody.

-

Add the substrate solution and incubate in the dark to allow for color development.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Visualizations

Signaling Pathway of Bradykinin B2 Receptor and Point of Inhibition by this compound

Caption: Bradykinin B2 receptor signaling and inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for characterizing this compound.

References

Fasitibant Chloride (MEN16132): An In-Depth Technical Guide to its Research History

For Researchers, Scientists, and Drug Development Professionals

Introduction